ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic 1,2,4-triazole derivative characterized by:
- A 1,2,4-triazole core substituted at positions 3, 4, and 3.
- 2-Methoxyphenyl and 1H-pyrrole groups at positions 5 and 4, respectively.
- A sulfanylacetamido linker bridging the triazole ring to a benzoate ester moiety.
Its design likely aims to optimize lipophilicity (via the methoxyphenyl group) and hydrogen-bonding capacity (via pyrrole and ester functionalities) for enhanced target interaction.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-3-33-23(31)17-10-4-6-12-19(17)25-21(30)16-34-24-27-26-22(29(24)28-14-8-9-15-28)18-11-5-7-13-20(18)32-2/h4-15H,3,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVMCFIZZOXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines.
Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: This can be achieved through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrole rings.
Reduction: Reduction reactions can occur at the triazole ring and the ester group.
Substitution: Both nucleophilic and electrophilic substitution reactions can take place, especially at the aromatic rings and the sulfanyl linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous 1,2,4-triazole derivatives:
Key Observations:
- Hydrogen Bonding: The pyrrole group offers hydrogen-bond donor/acceptor sites, contrasting with benzyl (in ) or phenylacetyl (in ), which are less polar.
- Linker Diversity :
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity : The sulfanyl group in both the target compound and is critical for disrupting microbial enzymes or membranes. The benzoate ester may extend half-life compared to acetamide in .
- Herbicidal Potential: Dichlorophenoxy groups in are strongly herbicidal, whereas the methoxyphenyl group in the target compound may reduce phytotoxicity, shifting activity toward other targets.
- Enzyme Inhibition : The pyrrole moiety in the target compound could inhibit cytochrome P450 or kinases, analogous to pyrrole-containing drugs, whereas semicarbazides () often target ureases or proteases.
Biological Activity
Chemical Structure
Ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features several pharmacologically relevant moieties, including a triazole ring, a pyrrole structure, and a methoxyphenyl group. The presence of these functional groups suggests potential biological activity.
Antimicrobial Activity
Compounds containing triazole and pyrrole structures have been extensively studied for their antimicrobial properties. Triazoles are known for their ability to inhibit fungal enzymes, making them effective antifungal agents. Similarly, pyrrole derivatives often exhibit antibacterial activity. This compound may possess similar antimicrobial characteristics due to its structural components.
Anticancer Potential
Research has shown that triazole derivatives can exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of a methoxyphenyl group may enhance this activity through increased lipophilicity and improved interaction with cellular targets. Studies on related compounds indicate that they can disrupt cancer cell metabolism and signaling pathways.
Anti-inflammatory Effects
Pyrrole-containing compounds have been reported to exhibit anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could be significant in the treatment of inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. For this compound:
- Triazole Ring : Known for antifungal and anticancer properties.
- Pyrrole Moiety : Associated with anti-inflammatory and antimicrobial activities.
- Methoxy Group : Enhances solubility and bioavailability.
Case Studies
While specific case studies on this compound are not available in the current literature, similar compounds have been evaluated in various studies:
- Antifungal Activity : A study demonstrated that triazole derivatives significantly inhibited fungal growth in vitro.
- Anticancer Evaluations : Research on pyrrole derivatives indicated their effectiveness against breast cancer cell lines through apoptosis induction.
- Anti-inflammatory Studies : Compounds with similar structures showed reduced inflammation markers in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
